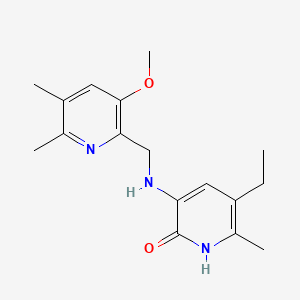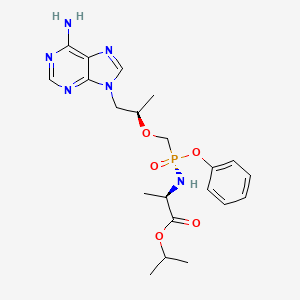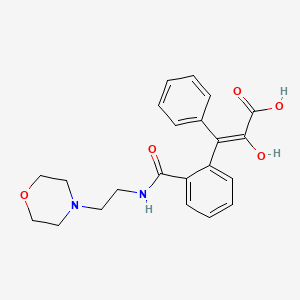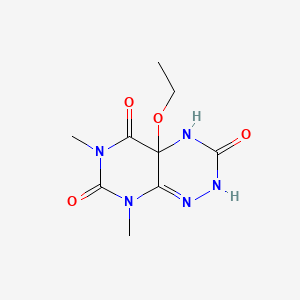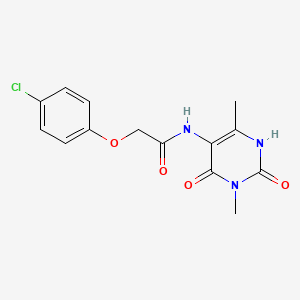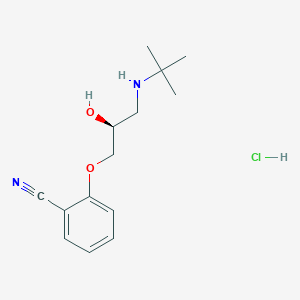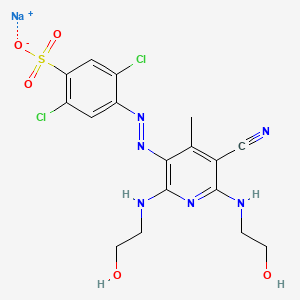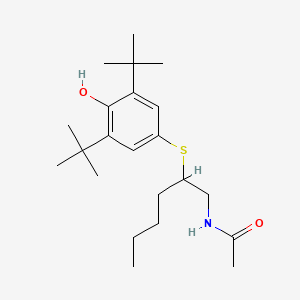
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by the presence of a benzoic acid core substituted with two chlorine atoms at the 3 and 4 positions, and an ester linkage to a pyrrolidinylmethylbenzyl group. The hydrochloride form indicates that it is a salt, which often enhances its solubility in water and other solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 1-pyrrolidinylmethylbenzyl alcohol.
Esterification: The carboxylic acid group of 3,4-dichlorobenzoic acid reacts with the hydroxyl group of 1-pyrrolidinylmethylbenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the esterification reaction under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidizing and Reducing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The major products of hydrolysis are 3,4-dichlorobenzoic acid and 1-pyrrolidinylmethylbenzyl alcohol.
科学研究应用
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
相似化合物的比较
Similar Compounds
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester: The non-hydrochloride form of the compound.
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrobromide: A similar compound with a different halide salt.
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, acetate: A similar ester with an acetate group instead of a hydrochloride.
Uniqueness
The hydrochloride form of benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester is unique due to its enhanced solubility and stability, making it more suitable for certain applications, particularly in aqueous environments.
属性
CAS 编号 |
109554-80-5 |
|---|---|
分子式 |
C19H20Cl3NO2 |
分子量 |
400.7 g/mol |
IUPAC 名称 |
(1-phenyl-2-pyrrolidin-1-ylethyl) 3,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C19H19Cl2NO2.ClH/c20-16-9-8-15(12-17(16)21)19(23)24-18(13-22-10-4-5-11-22)14-6-2-1-3-7-14;/h1-3,6-9,12,18H,4-5,10-11,13H2;1H |
InChI 键 |
PLXANVLIFWXARJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B12780250.png)

